REACTION_CXSMILES
|
[O-2].[Hf+4:2].[O-2].[S:4](=[O:8])(=[O:7])([OH:6])[OH:5]>>[S:4]([O-:8])([O-:7])(=[O:6])=[O:5].[Hf+4:2].[S:4]([O-:8])([O-:7])(=[O:6])=[O:5] |f:0.1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Hf+4].[O-2]
|
Name
|
56a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
hafnium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Hf+4].S(=O)(=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |